5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt

Übersicht

Beschreibung

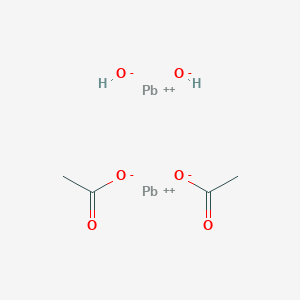

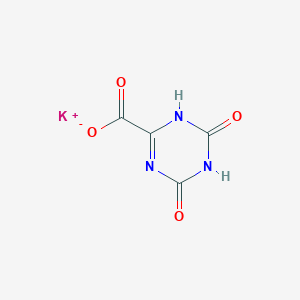

5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt, also known as BCIP, is a compound used in molecular biology . It is a white powder with a molecular weight of 433.62 . It is used as a substrate for alkaline phosphatase, and the reaction product has a blue color and is insoluble in water .

Molecular Structure Analysis

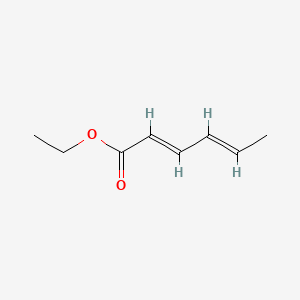

The empirical formula of this compound is C8H6BrClNO4P · C7H9N . The SMILES string representation is Cc1ccc(N)cc1.OP(O)(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .Chemical Reactions Analysis

BCIP serves as a substrate for alkaline phosphatase . When reacted with alkaline phosphatase, it yields an intense, insoluble black-purple precipitate .Physical And Chemical Properties Analysis

BCIP is a powder that is soluble in DMF (dimethylformamide) at 20 mg/mL but is insoluble in water . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Chemiluminescent and Bioluminescent Detection

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is utilized in chemiluminescent (CL) and bioluminescent (BL) detection methods. These methods, when applied to alkaline phosphatase (ALP), allow for sensitive assays in enzyme immunoassays (EIA) and DNA assays, offering more sensitivity than traditional methods (Ikegami et al., 1994).

Colorimetric Detection Systems

BCIP, in combination with nitroblue tetrazolium chloride (NBT), forms one of the most sensitive colorimetric detection systems. This system is widely used for detecting and localizing alkaline phosphatase activity in various applications, such as Western and Southern blots and immunohistochemistry (Guder et al., 2000).

Microbiology and Medical Diagnostics

BCIP is used in microbiological media to enhance the isolation rates of specific bacteria in clinical samples. It has been demonstrated to increase the detection rates of Escherichia coli and other Enterobacteriaceae in urine samples (Kodaka et al., 1995).

Gene Expression Studies

In situ hybridization techniques using BCIP are employed for determining gene expression in whole-mount zebrafish embryos and larvae. This application is pivotal in understanding spatial and temporal gene expression patterns during development (Thisse & Thisse, 2014).

Enhancing ELISA-spot Assays

BCIP is used to increase the sensitivity of ELISA-spot assays, particularly in detecting antibody secretion. Its coupling with nitro blue tetrazolium in substrate formulations has proven to be more sensitive and faster than conventional methods (Francí & Vidal, 1988).

Enzyme Research

BCIP serves as a chromogenic substrate in studying various enzymes. For instance, it has been synthesized as an analog for Ap4A catabolic enzymes and used in enzymatic activity staining in polyacrylamide gels and yeast colony assays (Garrison et al., 1993).

Phosphate Metabolism Studies

BCIP is utilized in plant physiology research, particularly in studying phosphate starvation inducible metabolism in plants. It acts as a phenotypic marker for plant acid phosphatase excretion (Goldstein et al., 1988).

Wirkmechanismus

Target of Action

The primary target of BCIP is alkaline phosphatase . Alkaline phosphatase is an enzyme that is commonly conjugated to secondary antibodies . It plays a crucial role in the dephosphorylation of molecules, which is a key process in many biochemical reactions.

Mode of Action

BCIP serves as a substrate for alkaline phosphatase . When BCIP is dephosphorylated by alkaline phosphatase, it undergoes a series of reactions that result in a change in color . This color change can be visually detected, making BCIP a useful tool for the colorimetric detection of alkaline phosphatase activity .

Biochemical Pathways

The dephosphorylation of BCIP by alkaline phosphatase leads to the production of 5-bromo-4-chloro-3-indoxyl . This molecule is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . Additionally, BCIP can also be oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .

Pharmacokinetics

It is known that bcip is soluble in dimethylformamide (dmf) . This solubility can impact the bioavailability of BCIP, as it determines how easily the compound can be dissolved and transported in the body.

Result of Action

The result of BCIP’s action is the production of a visually detectable color change . This makes BCIP a valuable tool in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry . The intense, insoluble black-purple precipitate formed when BCIP is reacted with alkaline phosphatase allows for the sensitive detection of this enzyme .

Action Environment

The action of BCIP can be influenced by various environmental factors. For instance, BCIP is stable and remains active for three years when stored at -20 °C, protected from light and moisture . A BCIP stock in DMF remains active for 2 weeks when kept in the dark at 2-8 °C, but a working solution in aqueous buffer is only good for one day . Therefore, the efficacy and stability of BCIP are highly dependent on the storage conditions and the environment in which it is used.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIFSLUFHRCVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064412 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6578-06-9 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6578-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006578069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), compd. with 4-methylbenzenamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-3-indolyl hydrogen phosphate - p-toluidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)

![bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)

![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)